Methyl 2-amino-4-bromo-5-chlorobenzoate

Description

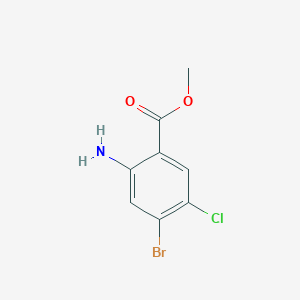

Methyl 2-amino-4-bromo-5-chlorobenzoate (CAS 1445322-56-4) is a halogenated aromatic ester with the molecular formula C₈H₇BrClNO₂ and a molecular weight of 264.50 g/mol . The compound features an amino group at the 2-position, a bromine atom at the 4-position, and a chlorine atom at the 5-position on the benzoate ring. Its structure enables diverse reactivity, making it a valuable intermediate in pharmaceutical research and organic synthesis. The compound is typically stored under dark, dry conditions at room temperature to maintain stability .

The presence of electron-withdrawing halogens (Br, Cl) and an electron-donating amino group creates a unique electronic environment, facilitating applications in cross-coupling reactions and bioactive molecule development.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-amino-4-bromo-5-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUXWLVSWKZDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-amino-4-bromo-5-chlorobenzoate typically involves:

- Starting from a substituted benzoic acid or benzoate ester.

- Introduction of amino functionality via nitration followed by reduction or via direct amination.

- Selective halogenation (bromination and chlorination) at specific positions on the aromatic ring.

- Esterification or use of methyl ester derivatives as starting materials.

Although not the exact compound, the preparation of 2-amino-3-methyl-5-chlorobenzoic acid provides valuable insights into halogenation and amino group introduction on substituted benzoic acids, which can be adapted for this compound synthesis.

- Nitration: m-Toluic acid (3-methylbenzoic acid) is nitrated using nitric acid (60-75% concentration) at 0 to -20 °C for 1-2 hours to form 2-nitro-3-methylbenzoic acid.

- Hydrogenation: The nitro group is reduced to an amino group using hydrogenation in the presence of catalysts such as Pd/C, Pt/C, or Raney nickel under hydrogen atmosphere.

- Chlorination: The amino compound is chlorinated using chlorinating agents like dichlorohydantoin in solvents such as N,N-dimethylformamide (DMF), with benzoyl peroxide as a catalyst, at 90-110 °C for 1-2 hours.

- Yield of 2-amino-3-methyl-5-chlorobenzoic acid: 63.0-68.4% total yield.

- Purity: 99.0-99.5%.

- Melting point: 238-243 °C.

This method uses inexpensive and readily available raw materials and is suitable for industrial scale due to its high yield and environmental friendliness.

Preparation of 5-Bromo-2-chloro-benzoic Acid as a Key Intermediate

Since this compound contains both bromine and chlorine substituents, methods for preparing 5-bromo-2-chloro-benzoic acid are directly relevant.

Reported methods and challenges:

| Method No. | Raw Material | Brominating Agent(s) | Key Issues | Yield & Purity | Notes |

|---|---|---|---|---|---|

| I | 2-Chloro-trichloromethyl-benzene | Bromination followed by hydrolysis | High raw material cost, incomplete hydrolysis, high isomer impurity | Moderate; requires recrystallization | Impurity removal affects yield and purity |

| II | 2-Chlorobenzoic acid | Sodium bromide + sodium periodate, bromine, N-bromosuccinimide, dibromohydantoin | ~10% isomer impurity, waste acid production | Moderate | Unsuitable for industrial production due to waste and impurities |

| III | 2-Chlorobenzoic acid + NBS/sulfuric acid + inhibitors (Na2S, K2S, Na2SO3) | NBS bromination with inhibitors to reduce 4-bromo isomer | Questionable inhibitor stability in strong acid | Improved impurity control | Still concerns about impurity formation |

| IV | Salicylic acid | Chlorination with carbon tetrachloride, boron trichloride, phosphorus trichloride | High temperature (120-180 °C), environmentally unfriendly reagents | Variable | Not ideal due to harsh conditions |

| V | 2-Chlorobenzoic acid | Multi-step: chlorination, amidation, cyclization, bromination, hydrolysis | Long steps, corrosive reagents, dangerous reagents (butyl lithium) | Low to moderate | High cost, long production time |

- Use of 5-bromo-2-aminobenzoic acid derivatives as starting materials.

- Two-step reaction involving diazotization, chlorination, and hydrolysis.

- Advantages: fewer isomer impurities, high yield, good purity, low cost, and suitability for industrial production.

Specific Preparation Method for this compound

While direct literature on this exact compound is scarce, the following approach is extrapolated from related methods:

- Starting Material: Methyl 2-amino-5-chlorobenzoate or methyl 2-amino-benzoate derivatives.

- Bromination: Selective bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS) or dibromohydantoin in the presence of catalysts (e.g., benzoyl peroxide) in polar aprotic solvents (DMF, DMSO).

- Reaction Conditions: Temperature control around 90-110 °C for 1-2 hours ensures selective halogenation.

- Purification: Precipitation by cooling and filtration, followed by recrystallization to achieve high purity (~99%).

- High regioselectivity due to directing effects of amino and chloro substituents.

- Yields in the range of 60-85% depending on reaction optimization.

- Purity above 98% achievable with proper workup.

Data Summary Table for Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Starting material | Methyl 2-amino-5-chlorobenzoate | Commercially available or synthesized |

| Brominating agent | N-Bromosuccinimide (NBS), dibromohydantoin | Commonly used for selective bromination |

| Catalyst | Benzoyl peroxide (1-2% w/w) | Initiates radical bromination |

| Solvent | N,N-Dimethylformamide (DMF), DMSO | Polar aprotic solvents preferred |

| Temperature | 90-110 °C | Ensures reaction efficiency |

| Reaction time | 1-2 hours | Optimized for yield and selectivity |

| Workup | Cooling, precipitation, filtration | Purification by recrystallization |

| Yield | 60-85% | Dependent on scale and optimization |

| Purity | ≥98% | Verified by chromatographic methods |

Research Findings and Industrial Considerations

- The use of mild brominating agents and controlled reaction conditions minimizes formation of isomeric impurities, which is critical for pharmaceutical-grade compounds.

- Catalysts such as benzoyl peroxide improve reaction rates and selectivity.

- Polar aprotic solvents like DMF and DMSO stabilize intermediates and facilitate halogenation.

- Environmental and safety considerations favor avoiding elemental bromine or chlorine gases in favor of solid brominating agents.

- The sequence of nitration, reduction, and halogenation is a robust approach for preparing amino-halogenated benzoates.

- Industrial scalability is supported by the availability of raw materials, moderate reaction conditions, and manageable waste profiles.

The preparation of this compound involves strategic halogenation and amino group introduction on methyl benzoate derivatives. The most effective methods combine:

- Initial nitration and reduction steps to introduce amino groups.

- Selective bromination using NBS or related reagents in the presence of catalysts like benzoyl peroxide.

- Use of polar aprotic solvents and controlled temperature to achieve high yield and purity.

- Avoidance of harsh reagents and conditions to enable industrial applicability.

The methods reviewed demonstrate a balance of cost-efficiency, environmental safety, and product quality, making them suitable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-5-chlorobenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromo and chloro substituents on the benzene ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Nucleophilic substitution: Products include derivatives with different substituents replacing the bromo or chloro groups.

Oxidation: Products include nitro or nitroso derivatives.

Reduction: Products include hydrogenated derivatives with the bromo or chloro groups replaced by hydrogen.

Scientific Research Applications

Organic Synthesis

Methyl 2-amino-4-bromo-5-chlorobenzoate serves as a valuable building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules, making it a crucial reagent in chemical research.

Biological Studies

The compound has shown promising biological activities:

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells, indicating potential therapeutic applications in oncology.

- Cytochrome P450 Inhibition : The compound acts as an inhibitor of specific cytochrome P450 enzymes, which are essential for drug metabolism. This characteristic is critical for pharmacological studies involving drug interactions.

Pharmaceutical Intermediate

Ongoing research explores its use as a pharmaceutical intermediate in drug development, particularly in synthesizing compounds with enhanced biological activity .

Industrial Applications

This compound is also used in various industrial applications:

- Dyes and Pigments : It plays a role in the production of specialty chemicals, including dyes and pigments due to its reactive halogen substituents.

- Buffering Agents : The compound has been identified as a non-ionic organic buffering agent useful in cell cultures, maintaining pH stability within specific ranges .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromo-5-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight | Substituent Positions (Amino, Br, X) | Halogen (X) |

|---|---|---|---|---|---|

| Methyl 2-amino-4-bromo-5-chlorobenzoate | 1445322-56-4 | C₈H₇BrClNO₂ | 264.50 | 2, 4, 5 | Chlorine |

| Methyl 5-amino-2-bromo-4-chlorobenzoate | 929524-50-5 | C₈H₇BrClNO₂ | 264.50 | 5, 2, 4 | Chlorine |

| Methyl 2-amino-4-bromo-5-fluorobenzoate | 1395493-30-7 | C₈H₇BrFNO₂ | 248.05 | 2, 4, 5 | Fluorine |

Table 2. Reactivity and Application Insights

Biological Activity

Methyl 2-amino-4-bromo-5-chlorobenzoate is an organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of an amino group allows for hydrogen bonding, while the bromo and chloro substituents facilitate halogen bonding, which can enhance interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The amino group can engage in hydrogen bonding, while the halogen substituents can participate in halogen bonding. These interactions may modulate enzyme activity and receptor functions, leading to various biological effects.

Biological Activities

-

Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains.

- A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) showing promising results.

-

Anticancer Properties

- Research has suggested that this compound may possess anticancer properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

-

Anti-inflammatory Effects

- This compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation.

- It was found to reduce levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth at MIC = 32 µg/mL | |

| Antimicrobial | Escherichia coli | Inhibition of growth at MIC = 16 µg/mL | |

| Anticancer | MCF-7 | Reduced proliferation by 50% at 25 µM | |

| Anticancer | HeLa | Induction of apoptosis at 50 µM | |

| Anti-inflammatory | RAW 264.7 cells | Decreased TNF-α production by 40% |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant bactericidal activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Potential

A research article in Cancer Letters examined the effects of this compound on breast cancer cells. The study found that treatment with the compound resulted in significant cell death and reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent.

Q & A

Q. How should researchers address discrepancies between experimental and computational vibrational spectra (IR/Raman)?

- Methodological Answer : Discrepancies often arise from solvent effects or anharmonicity. Correct by: (a) Recomputing spectra with implicit solvent models (e.g., PCM for DMSO) ; (b) Scaling DFT frequencies (0.96–0.98 factor for B3LYP); (c) Comparing experimental Raman peaks (e.g., C=O stretch at ~1720 cm⁻¹) with computed intensities .

Tables

Q. Table 1. Key Spectral Data for this compound

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Maximizes SNAr |

| Solvent | DMF/EtOH (3:1) | Enhances solubility |

| Catalyst | Pd(OAc)₂ (5 mol%) | Accelerates coupling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.